Boc-6-methyl-DL-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-6-methyl-DL-tryptophan (Boc-6-Me-Trp) is an amino acid derivative that has been used in a variety of scientific and research applications. Boc-6-Me-Trp is a derivative of tryptophan, an essential amino acid, and it is known for its ability to act as a precursor in the synthesis of peptides and other organic compounds. This compound has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, biochemical and physiological studies, and the development of new drugs. Boc-6-Me-Trp has also been used in laboratory experiments to study the mechanism of action of various compounds.

科学的研究の応用

Controlled Synthesis of Biocompatible Fluorescent Polymers

Methacrylate monomers containing a chiral tryptophan moiety, such as Boc-tryptophan methacryloyloxyethyl ester, have been polymerized using the reversible addition-fragmentation chain transfer (RAFT) process. This method enables the controlled synthesis of biocompatible fluorescent polymers with smart pH-responsiveness, suitable for siRNA delivery due to their excellent biocompatibility and pH-responsive behavior, as demonstrated in vitro with HeLa cells (Roy et al., 2013).

Building Blocks for Peptide Chemistry

The synthesis of 5,6-Dibromo-tryptophan derivatives, which serve as building blocks for peptide chemistry, illustrates the versatility of tryptophan derivatives. These derivatives are crucial in the development of bioactive compounds, highlighting the broad utility of modified tryptophans in synthetic organic chemistry (Mollica et al., 2011).

Enzymatic Halogenation and Cross-Coupling Reactions

The modular synthesis of C5, C6, or C7 aryl-substituted tryptophan derivatives combines biocatalytic halogenation of L-tryptophan with chemocatalytic Suzuki–Miyaura cross-coupling reactions. This approach facilitates the creation of diverse tryptophan derivatives for peptide or peptidomimetic synthesis, showcasing the integration of biocatalysis and chemocatalysis in creating complex amino acid derivatives (Frese et al., 2016).

C7-Derivatization of Tryptophans and Tryptamines

A strategy for C7-selective boronation of tryptophans, tryptamines, and 3-alkylindoles enables further derivatization, leading to the synthesis of valuable C7-boroindoles. This chemistry is vital for creating C7-halo, C7-hydroxy, and C7-aryl tryptophan derivatives, demonstrating the potential of targeted functionalization in drug design and synthesis (Loach et al., 2014).

Drug Delivery Applications

The synthesis of amphiphilic BAB triblock copolymers using Nα-Boc-L-tryptophan illustrates the potential of tryptophan derivatives in drug delivery. These copolymers self-assemble into nanospheres that can form interconnected networks, showing promise for controlled drug release and stabilization via π–π interactions, highlighting the role of modified tryptophans in nanotechnology and materials science (Voda et al., 2016).

Safety and Hazards

特性

IUPAC Name |

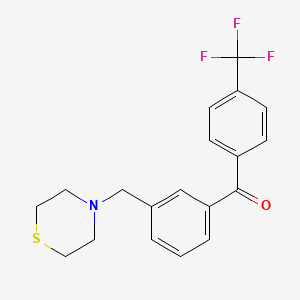

3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBNXYBBPLKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)